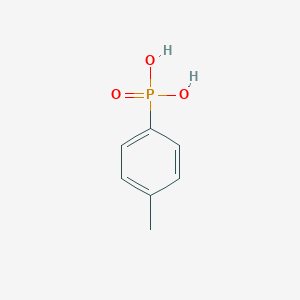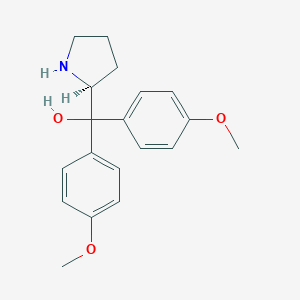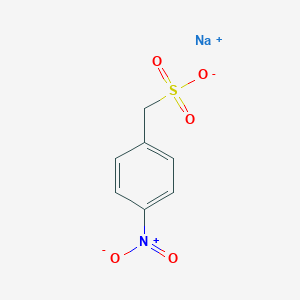
Sodium (4-nitrophenyl)methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (4-nitrophenyl)methanesulfonate is an organic compound with the chemical formula C7H6NNaO5S. It is a white crystalline substance that is soluble in water and organic solvents. This compound is known for its stability under normal conditions and is commonly used in various chemical reactions and industrial applications .
Méthodes De Préparation
Sodium (4-nitrophenyl)methanesulfonate can be synthesized through the reaction of (4-nitrophenyl)methanesulfonic acid with sodium hydroxide. The specific preparation method involves adding an appropriate amount of (4-nitrophenyl)methanesulfonic acid into a reaction vessel, followed by the addition of sodium hydroxide. The mixture is then stirred and maintained at a suitable reaction temperature until the desired product is obtained .
Analyse Des Réactions Chimiques
Sodium (4-nitrophenyl)methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include sodium sulfite, methanol, and water. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Sodium (4-nitrophenyl)methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is utilized in biological studies to investigate its effects on different biological systems.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of sodium (4-nitrophenyl)methanesulfonate involves its ability to act as an alkylating agent. The alkyl-oxygen bonds in the compound undergo fission and react within the intracellular milieu. This reaction can lead to the modification of nucleophilic sites within biological molecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Sodium (4-nitrophenyl)methanesulfonate can be compared with other similar compounds, such as:
- Sodium 4-nitrobenzylsulfonate
- Sodium 4-nitrobenzenemethanesulfonate
- Sodium 4-nitrobenzylsulphonate
These compounds share
Propriétés
Numéro CAS |
36639-50-6 |
|---|---|
Formule moléculaire |
C7H7NNaO5S |
Poids moléculaire |
240.19 g/mol |
Nom IUPAC |
sodium;(4-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C7H7NO5S.Na/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13;/h1-4H,5H2,(H,11,12,13); |
Clé InChI |
KBJKRRLUCCHTHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CS(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
SMILES canonique |
C1=CC(=CC=C1CS(=O)(=O)O)[N+](=O)[O-].[Na] |
Key on ui other cas no. |
36639-50-6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

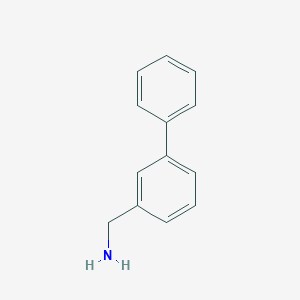
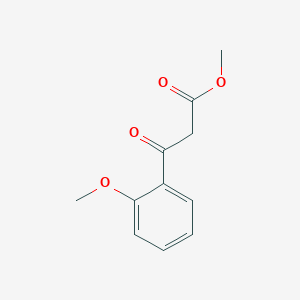
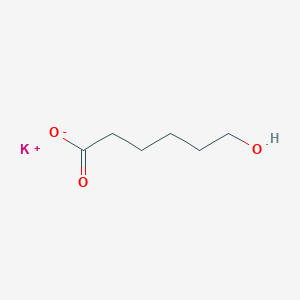
![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
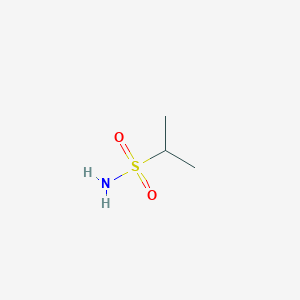
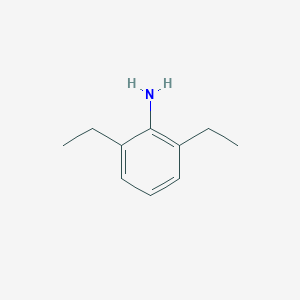
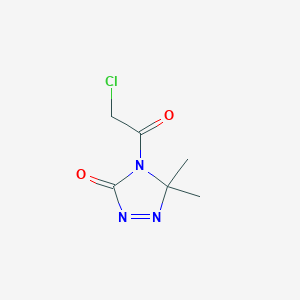
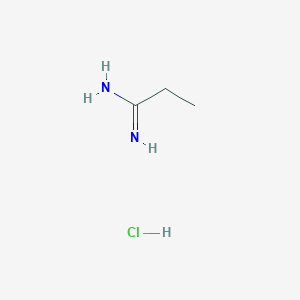
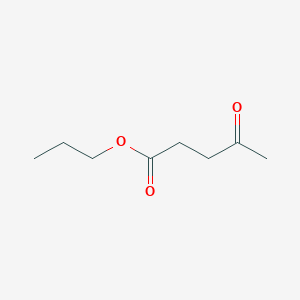
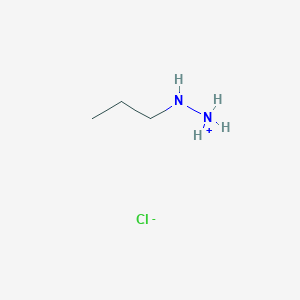
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)

